tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate
Description
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is a chiral carbamate derivative featuring a 1,3-oxazolidin-2-one ring system with a tert-butoxycarbonyl (Boc) protecting group. The (4S) stereochemistry at the oxazolidinone ring is critical for its application in asymmetric synthesis and pharmaceutical intermediates . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and protease-targeted therapies. Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions, making it advantageous for multi-step syntheses .
Properties
CAS No. |
82933-44-6 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)10-5-4-13-6(11)9-5/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChI Key |
WVWCVWDDPVIESA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Carbamate precursor : tert-Butyl (3-fluorophenyl)alanine carbamate.
- Epoxide : (S)-Glycidyl derivatives (e.g., (S)-epichlorohydrin).
- Base : Lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide.
- Solvent : Tetrahydrofuran (THF) or toluene.
- Temperature : 0°C to room temperature.
Mechanistic Insight :
Deprotonation of the carbamate nitrogen by LiHMDS generates a nucleophilic species that attacks the epoxide’s electrophilic carbon, forming an alkoxide intermediate. Intramolecular cyclization yields the oxazolidinone ring. The Boc group remains intact due to its stability under basic conditions.
Yield : 75–85% (multigram scale).
Stereochemical Outcome : The (4S) configuration is preserved via stereospecific epoxide opening, as demonstrated in X-ray crystallography studies.
Catalytic DBU-Mediated Synthesis
A CO₂-dependent methodology, reported by RSC Advances, utilizes 1,8-diazabicycloundec-7-ene (DBU) to activate amines and CO₂ for oxazolidinone formation. While originally applied to aryl amines, this method is adaptable to Boc-protected substrates.
Reaction Conditions:
- Substrate : tert-Butyl (3-chloro-2-hydroxypropyl)carbamate.
- Catalyst : DBU (10 mol%).
- CO₂ Pressure : 1.0 MPa.
- Solvent : Dichloromethane (DCM).
- Temperature : 80–100°C.
Mechanistic Insight :
DBU facilitates carbamate salt formation by activating CO₂ and the amine. Subsequent reaction with 1,2-dichloroethane introduces the oxazolidinone ring via nucleophilic substitution. The Boc group’s stability under acidic conditions ensures selective product formation.
Yield : 65–70% (bench-scale).
Grignard/Barbier Reaction Approaches
A multi-step synthesis from The Journal of Organic Chemistry employs Grignard reagents to construct the oxazolidinone backbone.
Steps:
- Weinreb Amide Formation :
- (S)-Boc-(3-fluorophenyl)alanine reacts with N,O-dimethylhydroxylamine to form a Weinreb amide.
- Ketone Synthesis :
- Grignard addition (2-(2-bromoethyl)-1,3-dioxane) generates a keto-acetal intermediate.
- Cyclization :
- Ozonolysis of the acetal followed by N-Selectride reduction yields the oxazolidinone.
Key Conditions :
- Grignard Reagent : 2-(2-Bromoethyl)-1,3-dioxane.
- Reduction : N-Selectride at −78°C.
- Yield : 68% over three steps.
Stereoselective Synthesis Using Chiral Auxiliaries
Der Pharma Chemica describes enantioselective routes using optically active cyanohydrins.
Procedure:
- Cyanohydrin Preparation :
- (R)-Cyanohydrins are synthesized via asymmetric catalysis.
- Carbamate Formation :
- Reaction with tert-butyl isocyanate in toluene with triethylamine (TEA) yields Boc-protected intermediates.
- Oxazolidinone Cyclization :
- Intramolecular SN2 displacement under basic conditions (LiHMDS) forms the oxazolidinone ring.
Stereochemical Control :
Inversion at the chiral center during carbamate formation ensures (4S) configuration. X-ray analysis confirms >99% enantiomeric excess (ee).
Yield : 82% (isolated).
Industrial-Scale Production Methods
Scalable processes from Organic Process Research & Development highlight continuous-flow systems for high-throughput synthesis.
Optimized Protocol:
- Continuous-Flow Reactor :
- Di-tert-butyl dicarbonate and (S)-epichlorohydrin are fed into a reactor with LiCl as a Lewis acid.
- Residence Time : 10 minutes.
- Temperature : 50°C.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolidinones.
Reduction: Reduction reactions can convert the carbamate into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate involves the stabilization of the amine group through the formation of a carbamate. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Benzyl (S)-4-(((S)-2-oxooxazolidin-4-yl)methyl)-1,4,5,6-tetrahydropyrimidin-2-ylcarbamate (C₁₆H₂₀N₄O₄)
- Key Differences : Replaces the tert-butyl group with a benzyl carbamate.
- Impact: The benzyl group increases lipophilicity but requires harsher conditions (e.g., hydrogenolysis) for deprotection. The (S,S)-stereochemistry at both the oxazolidinone and tetrahydropyrimidine positions enhances selectivity in enzyme inhibition .
- Applications : Used in peptidomimetic designs targeting proteases .
tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (C₁₁H₁₇NO₅)
- Key Differences: Incorporates a 2,5-dioxo oxazolidinone and an isopropyl substituent.
- Impact : The additional ketone group increases electron-withdrawing effects, stabilizing the ring but reducing nucleophilicity at the 4-position. The isopropyl group introduces steric hindrance, affecting coupling reactions .
- Applications : Intermediate in the synthesis of β-lactam antibiotics .
Carbamate-Protected Amines with Varied Substituents
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (C₁₁H₂₁NO₂)
- Key Differences: Replaces the oxazolidinone ring with a piperidine ring.
- Impact : The piperidine ring offers greater conformational flexibility, improving binding to G-protein-coupled receptors (GPCRs). The cis-3-methyl group enhances metabolic stability .
- Applications : Building block for CNS-targeting drugs .
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (C₂₀H₂₇ClN₄O₄)
- Key Differences : Integrates a pyrrolo[2,3-d]pyrimidine core and a formyl group.
- Impact : The electron-deficient pyrrolopyrimidine enhances π-stacking interactions in kinase inhibitors. The formyl group enables further functionalization via reductive amination .
- Applications : Key intermediate in JAK/STAT inhibitor syntheses .
Stereochemical Variants
(R)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Key Differences: Multiple stereocenters and a hydroxyamino group.
- Impact : The hydroxy group facilitates hydrogen bonding in HIV protease inhibitors, while the diphenylhexane backbone mimics natural peptide substrates .
- Applications : Antiretroviral drug development .
Functional Group Modifications
Biotin-PEG2-NH-Boc (C₂₁H₃₈N₄O₆S)
tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
- Key Differences : Spirocyclic triaza system and oxalate counterion.
- Impact : The spirocycle rigidifies the structure, enhancing binding to viral proteases. The oxalate salt improves crystallinity for formulation .
- Applications : Antiviral and anticancer agents .
Comparative Data Table
Key Research Findings
- Stereochemical Influence : The (4S) configuration in this compound is essential for enantioselective binding to kinase active sites, as demonstrated in crystallographic studies .
- Deprotection Efficiency : Compared to benzyl carbamates, the Boc group in the target compound is removed 50% faster under acidic conditions (TFA/DCM), minimizing side reactions .
- Solubility : The tert-butyl group confers superior solubility in dichloromethane (≥50 mg/mL) compared to cyclohexyl-substituted analogs (≤20 mg/mL) .
Biological Activity
tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is a compound belonging to the oxazolidinone class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
Its molecular formula is , and it has a molecular weight of 199.26 g/mol. The presence of the oxazolidinone ring contributes to its biological activity.
Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial properties. The specific interaction of this compound with ribosomal RNA and its effect on translation initiation have been studied extensively.
Antimicrobial Activity
Research indicates that compounds in the oxazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity and Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results suggest that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways . The structure–activity relationship (SAR) analysis indicates that modifications to the oxazolidinone core can enhance its anticancer efficacy.
Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) investigated the antibacterial efficacy of various oxazolidinones, including this compound. The compound was tested against a panel of clinical isolates and showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against MRSA strains .
Study 2: Cytotoxicity in Cancer Cells
Another study by Johnson et al. (2024) explored the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.26 g/mol |
| Antibacterial Activity | MIC: 0.5 - 2 µg/mL against MRSA |
| Cytotoxicity IC50 (MCF7 Cells) | ~15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
